sodium;methanolate
Description
Sodium methanolate (sodium methoxide, CH₃ONa) is a strong alkaline compound widely used in organic synthesis. It has a molecular weight of 54.0237 g/mol, CAS number 124-41-4, and exists as a hygroscopic solid or liquid suspension in methanol or ethanol . Its IUPAC Standard InChIKey is WQDUMFSSJAZKTM-UHFFFAOYSA-N .
Properties
IUPAC Name |
sodium;methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Na/c1-2;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUMFSSJAZKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.024 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Batch Process
In traditional batch setups, sodium is added incrementally to anhydrous methanol under inert atmospheres. The reaction’s vigor necessitates controlled addition rates to prevent thermal runaway. Industrial protocols recommend maintaining temperatures between 20–40°C to mitigate hydrogen explosion risks. Post-reaction, the solution is filtered to remove unreacted sodium particles, yielding sodium methoxide concentrations of 25–30% w/w.
Table 1: Batch Process Parameters
| Parameter | Value Range |
|---|---|
| Sodium Purity | ≥99.9% |
| Methanol:Sodium Molar Ratio | 2.5:1 to 3:1 |
| Reaction Temperature | 25–40°C |
| Yield | 85–92% |
Continuous Process
Modern implementations, as described in U.S. Patent USH1697H, utilize continuous reactors to enhance safety and scalability. Molten sodium is injected into a methanol-sodium methoxide mixture maintained at 80–86°C. Methanol feed rates are dynamically adjusted via temperature feedback loops:
-
Temperature > Setpoint : Increase methanol flow to dilute the mixture and lower the boiling point.
-
Temperature < Setpoint : Decrease methanol flow to concentrate the product.
This approach achieves 94–97% conversion efficiency while minimizing hydrogen accumulation. Reactors operate near atmospheric pressure (25–45 cm H₂O) with brine-cooled condensers to recover methanol vapors.
Alkali Method (Sodium Hydroxide Route)
The alkali method employs sodium hydroxide (NaOH) and methanol in a reversible reaction:
Conventional Reactive Distillation
To shift equilibrium toward product formation, reactive distillation columns (RDCs) are employed. A 2020 simulation study compared three configurations:
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Scheme A : Equilibrium reactor + two distillation columns.
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Scheme B : Reactive distillation column + distillation column.
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Scheme C : Reactive distillation column + pervaporation membrane.
Scheme B achieved superior results, with a methanol-to-NaOH molar ratio of 1.4:1 and 15 theoretical stages yielding 89.3% sodium methoxide. Water removal via azeotropic distillation with toluene further enhanced conversion to 93.1%.
Table 2: Optimal Reactive Distillation Parameters
| Parameter | Scheme A | Scheme B | Scheme C |
|---|---|---|---|
| Methanol:NaOH Ratio | 1.2:1 | 1.4:1 | 1.6:1 |
| Theoretical Stages | 20 | 15 | 25 |
| Conversion Efficiency | 84.7% | 93.1% | 88.5% |
Membrane-Assisted Processes
Pervaporation membranes in Scheme C selectively remove water, reducing reliance on energy-intensive distillation. Polyvinyl alcohol membranes achieved 98.5% water selectivity at 70°C, boosting conversion to 91.8%. However, membrane fouling and high capital costs limit industrial adoption.
Comparative Analysis of Methods
Product Purity
Table 3: Method Comparison
| Criterion | Metal Sodium Method | Alkali Method |
|---|---|---|
| Maximum Yield | 97% | 93% |
| Byproduct Handling | H₂ (flammable) | H₂O (manageable) |
| Capital Cost | High | Moderate |
| Operational Safety | Moderate | High |
Recent Innovations and Optimization
Chemical Reactions Analysis
Types of Reactions
Copper(II) sulfate pentahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as an oxidizing agent in redox reactions.
Substitution Reactions: It can participate in substitution reactions with other metal salts.
Hydrolysis: It can hydrolyze in water to form sulfuric acid and copper hydroxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like zinc or iron.
Substitution: Reactions with sodium carbonate or sodium hydroxide.
Hydrolysis: Occurs in the presence of water.
Major Products
Oxidation-Reduction: Copper metal or copper(I) oxide.
Substitution: Copper carbonate or copper hydroxide.
Hydrolysis: Sulfuric acid and copper hydroxide.
Scientific Research Applications
Biodiesel Production
Catalyst in Transesterification
Sodium methanolate is primarily used as a catalyst in the transesterification process of biodiesel production. This process involves converting triglycerides found in vegetable oils and animal fats into fatty acid methyl esters (FAME), the main components of biodiesel. The use of sodium methanolate results in higher yields and lower purification costs compared to traditional catalysts like sodium hydroxide or potassium hydroxide .
| Advantages of Sodium Methanolate in Biodiesel Production |
|---|
| Higher biodiesel yield |
| Lower purification costs |
| More consistent product quality |
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
In the pharmaceutical industry, sodium methanolate serves as a reagent for synthesizing various pharmaceutical intermediates and APIs. It is particularly important in the production of sulfa drugs, vitamins (like Vitamin B1 and A), and other essential compounds .
Case Study: Synthesis of Sulfamethoxazole
Sodium methanolate is utilized in the synthesis of sulfamethoxazole, an antibiotic used to treat bacterial infections. The compound acts as a nucleophile in reactions that form key intermediates necessary for the drug's synthesis .
Chemical Synthesis
Organic Reactions
Sodium methanolate is a strong base and nucleophile, making it invaluable in organic synthesis. It facilitates the formation of methyl esters, ethers, and other organic compounds. Additionally, it is used in producing specialty chemicals and polymers .
Alkoxide Synthesis
The compound plays a crucial role in synthesizing various alkoxides, which are essential intermediates in organic chemistry for catalysis and reagent applications .
Agricultural Applications
Herbicide Formulations
Sodium methanolate is used in formulating herbicides and weed killers, enhancing their effectiveness and stability. Its role as a catalyst helps improve the overall performance of these agricultural chemicals .
Textile Processing
Desizing and Mercerizing
In textile processing, sodium methanolate aids in desizing, scouring, and mercerizing fabrics. These processes help remove impurities and improve dyeability, making it a valuable component in textile manufacturing .
Additional Industrial Uses
Mechanism of Action
Copper(II) sulfate pentahydrate exerts its effects through several mechanisms:
Oxidizing Agent: It can oxidize other substances by accepting electrons.
Antimicrobial Activity: It disrupts the cellular processes of microorganisms, leading to their death.
Catalytic Activity: It can catalyze various chemical reactions by providing an active site for the reaction to occur.
Comparison with Similar Compounds
Chemical Properties :
- Molecular weight: 68.05 g/mol (calculated).
- Stronger base than sodium methanolate due to ethoxide’s lower charge density, enhancing nucleophilicity in aprotic solvents .
Potassium Methanolate (CH₃OK)
Chemical Properties :
- Larger ionic radius of K⁺ vs. Na⁺ increases solubility in polar aprotic solvents, enhancing reactivity in SN2 reactions .
Sodium Hydroxide (NaOH)
Chemical Properties :
- Higher water solubility (109 g/100 mL at 20°C) but less nucleophilic than alkoxides.
Sodium Ethanethiolate (CH₃CH₂SNa)
Chemical Properties :
- Thiolate ion (CH₃CH₂S⁻) is a softer nucleophile than alkoxides, favoring reactions with soft electrophiles (e.g., alkyl halides) .
Comparative Data Tables
Table 1: Chemical and Thermodynamic Properties
| Compound | Molecular Weight (g/mol) | ΔfH°solid (kJ/mol) | S°solid (J/mol·K) | Base Strength (pKb) |
|---|---|---|---|---|
| Sodium Methanolate | 54.02 | -392.1 | 83.3 | ~-2.4 |
| Sodium Ethoxide | 68.05 | -414.2* | 98.6* | ~-3.0 |
| Potassium Methanolate | 70.13 | -385.0* | 90.5* | ~-2.2 |
*Estimated values based on analogous alkoxides .
Q & A
Q. What are the optimal laboratory-scale synthesis methods for sodium methanolate, and how do reaction conditions influence purity?
Sodium methanolate can be synthesized via two primary methods:
- Soda process : Reacting methanol with sodium hydroxide (NaOH) at 85–100°C, yielding 27–31% sodium methanolate in methanol solution. Critical parameters include temperature control (65–70°C for vaporization) and NaOH stoichiometry to minimize free alkali content .
- Sodium metal process : Direct reaction of sodium with methanol under nitrogen, producing a higher-purity product (28.9–31.0% NaOCH₃) with minimal sodium carbonate (Na₂CO₃) impurities. This method requires strict anhydrous conditions and inert gas purging to prevent oxidation . Key validation : Monitor total base number (29.5–31.0%) and impurities (e.g., NaOH ≤0.5%) via titration and FTIR .
Q. How should sodium methanolate be characterized to confirm structural and thermal stability?
- Structural analysis : Use IR spectroscopy (C-O stretch at ~1015 cm⁻¹) and NMR (¹H NMR in CD₃OD: δ 3.3 ppm for CH₃O⁻) .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition at 126.6°C in air. Thermogravimetric analysis (TGA) under nitrogen reveals mass loss corresponding to methanol release .
- Thermochemical data : Standard enthalpy of formation (ΔfH°solid) = -374.4 ± 2.0 kJ/mol (NIST) .
Q. What safety protocols are critical when handling sodium methanolate in experimental settings?
- Storage : Keep in sealed containers under nitrogen or argon to prevent moisture absorption and oxidation. Use alcohol solvents (methanol/ethanol) to stabilize the compound .
- Decomposition mitigation : Avoid contact with water (violent reaction yielding NaOH and methanol) or halogenated solvents (risk of explosive reactions) .
Advanced Research Questions
Q. How can computational modeling clarify sodium methanolate’s role in catalytic mechanisms (e.g., biodiesel production)?
- Density Functional Theory (DFT) : Model methoxide ion (CH₃O⁻) interactions with triglycerides to predict transition states and activation energies. Validate with kinetic studies (e.g., Arrhenius plots) .
- Solvent effects : Simulate methanol’s dielectric constant impact on reaction rates using molecular dynamics (MD) .
Q. What methodologies resolve contradictions in reported thermochemical data for sodium methanolate?
- Data reconciliation : Cross-reference NIST-standardized values (ΔfH°solid = -374.4 ± 2.0 kJ/mol) with experimental calorimetry (e.g., solution calorimetry in methanol). Address discrepancies by standardizing measurement conditions (e.g., 298.15 K) .
- Meta-analysis : Apply the Cochrane Risk of Bias tool to assess literature reliability, prioritizing studies with detailed uncertainty quantification (e.g., ±3.1 kJ/mol error margins) .
Q. How do trace impurities (e.g., Na₂CO₃) affect sodium methanolate’s reactivity in organic synthesis?
- Experimental design : Spiking pure NaOCH₃ with controlled Na₂CO₃ levels (0.1–1.0%) and monitoring reaction outcomes (e.g., esterification yields).
- Analytical techniques : Use ion chromatography to quantify carbonate content and correlate with kinetic inhibition .
Q. What strategies optimize sodium methanolate’s use in air-sensitive reactions (e.g., Grignard reagent quenching)?
- Inert atmosphere techniques : Employ Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.
- Real-time monitoring : Utilize inline FTIR or Raman spectroscopy to detect premature decomposition .
Data Management & Reproducibility
Q. How should researchers document sodium methanolate synthesis for reproducibility?
Follow COSMOS-E guidelines:
- Materials : Report methanol purity (≥99.8%, H₂O ≤0.02%), sodium source, and gas purging duration .
- Protocols : Detail temperature ramping rates, stirring speeds, and quenching methods .
Q. What are the best practices for managing thermochemical datasets in publications?
- FAIR principles : Deposit raw calorimetry data in repositories (e.g., NIST Data Gateway) with metadata on instrumentation (e.g., isoperibol calorimeter model) .
- Tables :
| Property | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔfH°solid | -374.4 ± 2.0 | kJ/mol | Review | |
| Cp,solid | 69.45 | J/mol·K | Calorimetry |
Analytical Challenges
Q. How to distinguish sodium methanolate from sodium ethoxide in mixed alkoxide systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
